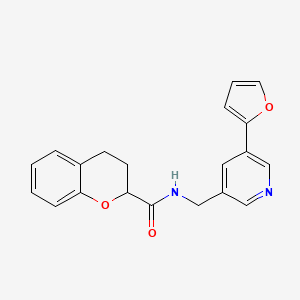

N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Aplicaciones Científicas De Investigación

Antibacterial Activity

The furan nucleus, present in the compound, is known to contribute significantly to antibacterial properties. Research indicates that furan derivatives can be potent against both gram-positive and gram-negative bacteria . This suggests that “N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” could be explored for developing new antibacterial agents, potentially addressing the global issue of microbial resistance.

Antifungal Applications

Furan derivatives have also shown efficacy in inhibiting the growth of fungi, such as Candida albicans . This compound could, therefore, be part of research into new antifungal medications, especially considering the limited number of effective antifungal drugs currently available.

Tautomerism Studies

The compound’s structure allows for the possibility of thiol-thione tautomerism, which is a significant area of study in medicinal chemistry due to its implications in drug design and pharmacokinetics . Understanding this tautomerism could lead to insights into the stability and reactivity of drug candidates.

Organic Synthesis

As a Mannich base, this compound could be used in organic synthesis, serving as a precursor or intermediate in the construction of more complex molecules. Its synthesis from furan-2-carboxylic acid hydrazide and its derivatives could be explored for the development of novel organic synthesis methodologies .

Pharmacological Research

Given the diverse pharmacological activities associated with the furan nucleus – such as analgesic, anti-inflammatory, and antihypertensive properties – this compound could be a valuable addition to pharmacological research. It might lead to the discovery of new drugs with multiple therapeutic effects .

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-20(19-8-7-15-4-1-2-5-18(15)25-19)22-12-14-10-16(13-21-11-14)17-6-3-9-24-17/h1-6,9-11,13,19H,7-8,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERMRJSZPIMMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)